molecular formula C15H10N4O3 B14405926 3-{[(2-Nitrophenyl)methylidene]amino}quinazolin-4(3H)-one CAS No. 88404-50-6

3-{[(2-Nitrophenyl)methylidene]amino}quinazolin-4(3H)-one

Cat. No.: B14405926
CAS No.: 88404-50-6
M. Wt: 294.26 g/mol
InChI Key: MPCZTXWSDLDWDN-UHFFFAOYSA-N
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Description

3-{[(2-Nitrophenyl)methylidene]amino}quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazolinone core with a 2-nitrophenylmethylideneamino substituent, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-Nitrophenyl)methylidene]amino}quinazolin-4(3H)-one typically involves the condensation of 2-nitrobenzaldehyde with 3-aminoquinazolin-4(3H)-one. The reaction is usually carried out in the presence of a suitable catalyst and under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

2-Nitrobenzaldehyde+3-Aminoquinazolin-4(3H)-one3-[(2-Nitrophenyl)methylidene]aminoquinazolin-4(3H)-one\text{2-Nitrobenzaldehyde} + \text{3-Aminoquinazolin-4(3H)-one} \rightarrow \text{this compound} 2-Nitrobenzaldehyde+3-Aminoquinazolin-4(3H)-one→3-[(2-Nitrophenyl)methylidene]aminoquinazolin-4(3H)-one

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-{[(2-Nitrophenyl)methylidene]amino}quinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-{[(2-aminophenyl)methylidene]amino}quinazolin-4(3H)-one .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{[(2-Nitrophenyl)methylidene]amino}quinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(2-Chlorophenyl)methylidene]amino}quinazolin-4(3H)-one
  • 3-{[(4-Nitrophenyl)methylidene]amino}quinazolin-4(3H)-one
  • 3-{[(2-Methoxyphenyl)methylidene]amino}quinazolin-4(3H)-one

Uniqueness

3-{[(2-Nitrophenyl)methylidene]amino}quinazolin-4(3H)-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group can undergo various transformations, making this compound a versatile intermediate in synthetic chemistry .

Properties

CAS No.

88404-50-6

Molecular Formula

C15H10N4O3

Molecular Weight

294.26 g/mol

IUPAC Name

3-[(2-nitrophenyl)methylideneamino]quinazolin-4-one

InChI

InChI=1S/C15H10N4O3/c20-15-12-6-2-3-7-13(12)16-10-18(15)17-9-11-5-1-4-8-14(11)19(21)22/h1-10H

InChI Key

MPCZTXWSDLDWDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NN2C=NC3=CC=CC=C3C2=O)[N+](=O)[O-]

Origin of Product

United States

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